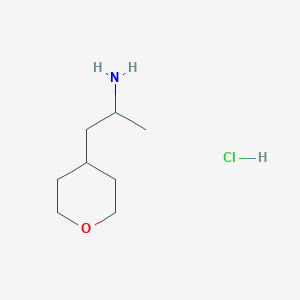

1-(Oxan-4-yl)propan-2-amine hydrochloride

Description

BenchChem offers high-quality 1-(Oxan-4-yl)propan-2-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Oxan-4-yl)propan-2-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(oxan-4-yl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-7(9)6-8-2-4-10-5-3-8;/h7-8H,2-6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDHCSRNQXUDMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCOCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of Tetrahydropyran-4-yl Propyl Amines

Introduction: The Strategic Importance of the Tetrahydropyran Moiety in Modern Drug Discovery

In the landscape of medicinal chemistry, the tetrahydropyran (THP) ring system has emerged as a privileged structural motif.[1] It is the most frequently reported three-dimensional ring system in marketed drugs, second only to the ubiquitous phenyl ring.[1] Unlike its flat, aromatic counterpart, the saturated, non-planar chair conformation of the THP ring provides a valuable scaffold for introducing three-dimensionality into drug candidates. This is a critical attribute for enhancing binding affinity and specificity to complex biological targets.

The THP moiety is often employed as a bioisosteric replacement for a cyclohexyl group. This substitution offers a subtle yet profound advantage: the introduction of an ether oxygen atom. This oxygen can act as a hydrogen bond acceptor, potentially creating an additional point of contact with a biological target and improving potency.[2] Furthermore, this substitution generally reduces the lipophilicity of the molecule compared to its carbocyclic analog.[2] This modulation of physicochemical properties is a cornerstone of modern drug design, aimed at optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A well-balanced ADME profile is essential for achieving favorable pharmacokinetics and, ultimately, clinical success.[2]

This guide focuses on a specific, highly versatile subclass: N-propyl-tetrahydropyran-4-amine and its analogs. These secondary amines serve as crucial building blocks, combining the beneficial properties of the THP ring with a reactive handle—the secondary amine—that allows for straightforward chemical elaboration into a diverse array of more complex molecules.[3] We will explore the core chemical properties, synthesis, reactivity, and analytical characterization of this scaffold from the perspective of a senior application scientist, emphasizing not just the "what" but the "why" behind the methodologies.

Core Physicochemical Properties: Basicity (pKa) and Lipophilicity (LogD)

The success of a drug candidate is intrinsically linked to its fundamental physicochemical properties. For an ionizable compound like N-propyl-tetrahydropyran-4-amine, the two most critical parameters are its basicity (quantified by pKa) and its lipophilicity (quantified by the distribution coefficient, LogD).

Basicity (pKa): The Protonation State Gatekeeper

The pKa of the secondary amine dictates its charge state at a given pH. The protonated, or ionized, form of the amine enhances aqueous solubility, which is crucial for formulation and systemic exposure. The neutral, or non-ionized, form is typically more capable of crossing lipid cell membranes to reach its target.[4] Therefore, an optimal pKa is often a delicate balance. For many central nervous system (CNS) drugs, a pKa in the range of 7.5-9.5 is considered ideal, allowing for sufficient solubility in the blood (pH ~7.4) while still permitting a significant fraction of the neutral species to exist for brain penetration.

Lipophilicity (LogP/LogD): Balancing Solubility and Permeability

Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolic clearance.[2] The partition coefficient (LogP) measures the distribution of the neutral species between octanol and water. For an ionizable molecule, the distribution coefficient (LogD) is more relevant as it considers all species (ionized and neutral) at a specific pH.

The THP ring itself is less lipophilic than a cyclohexane ring.[2] The parent 4-aminotetrahydropyran has a computed XLogP3 value of -0.3, indicating its hydrophilic nature.[6] The addition of a propyl group will significantly increase lipophilicity. Based on fragment contributions, the addition of a three-carbon chain can be expected to increase the LogP by approximately 1.5. Therefore, a reasonable estimated LogP for N-propyl-tetrahydropyran-4-amine would be in the range of 1.0 - 1.5 . The LogD at pH 7.4 (LogD₇.₄) will be lower than the LogP due to the prevalence of the protonated, more water-soluble form at this pH. This moderate lipophilicity is often a desirable starting point in drug discovery, offering a good balance between aqueous solubility and membrane permeability.

Quantitative Data Summary

The following table summarizes the key physical and estimated physicochemical properties for the representative compound, N-propyl-tetrahydropyran-4-amine.

| Property | Value | Source/Method | Justification |

| Identifier | |||

| CAS Number | 192811-37-3 | Chemical Catalogs | [3][7] |

| Molecular Formula | C₈H₁₇NO | Chemical Catalogs | [3][7] |

| Molecular Weight | 143.23 g/mol | Chemical Catalogs | [3][7] |

| Physicochemical | |||

| pKa | 9.8 - 10.8 (Estimated) | Estimation | Based on parent amine pKa and alkyl group effects.[1][5] |

| cLogP | 1.0 - 1.5 (Estimated) | Estimation | Based on parent amine cLogP and fragment contribution of a propyl group.[6] |

| Physical | |||

| Appearance | Yellowish wax / Pale yellow oil | Chemical Catalogs | [3][8] |

| Purity | ≥96% (HPLC) | Chemical Catalogs | [3] |

Synthesis and Manufacturing: A Field-Proven Protocol

The most direct and widely used method for synthesizing N-alkyl-tetrahydropyran-4-amines is the reductive amination of tetrahydropyran-4-one. This one-pot reaction is highly efficient and a workhorse in medicinal chemistry.[9] The reaction proceeds via the initial formation of an iminium ion intermediate from the ketone and the primary amine (propylamine), which is then reduced in situ to the desired secondary amine.

The choice of reducing agent is critical for the success of this transformation. While strong reducing agents like sodium borohydride (NaBH₄) can be used, they can also reduce the starting ketone, leading to undesired byproducts. A superior choice, and the basis for our protocol, is sodium triacetoxyborohydride (NaBH(OAc)₃) .[10][11] This reagent is a milder and more selective reducing agent that reacts much faster with the protonated iminium ion intermediate than with the starting ketone. This selectivity ensures a cleaner reaction and typically leads to higher yields of the desired product.[10][12] The reaction is often performed in a non-protic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[11][13]

Diagram of Synthesis Pathway

Caption: Reductive amination of tetrahydropyran-4-one.

Detailed Experimental Protocol: Synthesis of N-Propyl-tetrahydropyran-4-amine

This protocol is adapted from the general procedures established by Abdel-Magid et al. for reductive amination using sodium triacetoxyborohydride.[10][11]

Materials:

-

Tetrahydropyran-4-one (1.0 eq)

-

Propylamine (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add tetrahydropyran-4-one (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) to make a ~0.5 M solution.

-

Amine Addition: Add propylamine (1.2 eq) to the stirred solution at room temperature. Stir the mixture for 20-30 minutes to facilitate the initial formation of the iminium intermediate.

-

Reductant Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Causality Note: Portion-wise addition helps to control any mild exotherm and ensures a steady reaction rate. The reaction is typically slightly exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting ketone is observed.

-

Workup - Quench: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Continue stirring until gas evolution (from excess reagent) ceases.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (DCM) or ethyl acetate.

-

Workup - Wash & Dry: Combine the organic layers and wash with saturated brine solution. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a yellowish oil or wax.[3]

-

Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) to afford the pure N-propyl-tetrahydropyran-4-amine.

Chemical Reactivity: The Secondary Amine as a Synthetic Hub

The synthetic utility of N-propyl-tetrahydropyran-4-amine lies in the reactivity of its secondary amine. This nucleophilic nitrogen atom is a gateway for a multitude of chemical transformations, allowing for its incorporation into larger, more complex molecular architectures. Two of the most common and critical reactions in drug discovery are amide bond formation and sulfonylation.

Amide Bond Formation

The formation of an amide bond is the most frequently used reaction in medicinal chemistry.[14] N-propyl-tetrahydropyran-4-amine can be readily coupled with a wide range of carboxylic acids to form the corresponding amides. This reaction requires the "activation" of the carboxylic acid to make it more electrophilic.

Common Coupling Reagents:

-

Carbodiimides (e.g., EDC, DCC): N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) is a water-soluble and highly popular choice. It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. Additives like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) are often used to improve efficiency and suppress side reactions.[15]

-

Uronium/Phosphonium Salts (e.g., HATU, HBTU, PyBOP): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient "pre-activated" systems. They rapidly convert carboxylic acids into activated esters, leading to clean and fast amide bond formation, even with sterically hindered or electronically deactivated coupling partners.[14]

N-Sulfonylation

The reaction of the amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base (e.g., triethylamine, pyridine) yields a sulfonamide. Sulfonamides are a key functional group in many marketed drugs (e.g., celecoxib, hydrochlorothiazide) and are metabolically stable isosteres of amides or esters. The reaction is typically robust and high-yielding.

Analytical Characterization: A Self-Validating Workflow

A rigorous analytical workflow is essential to confirm the identity, purity, and properties of the synthesized N-propyl-tetrahydropyran-4-amine. Each step provides a piece of evidence that, when combined, creates a self-validating system confirming the successful synthesis of the target molecule.

Diagram of Analytical Workflow

Caption: A typical workflow for synthesis and characterization.

1. In-Process Control (TLC): During the synthesis, Thin Layer Chromatography (TLC) provides a rapid, qualitative assessment of the reaction's progress. By spotting the starting ketone, the reaction mixture, and a co-spot on the same plate, one can visually track the disappearance of the starting material and the appearance of a new, typically more polar, product spot (amines often "streak" on silica gel unless the mobile phase is modified with a small amount of base like triethylamine).

2. Purification (Flash Chromatography): As described in the synthesis protocol, flash chromatography is the standard method for purifying the crude product to a high degree of homogeneity.

3. Purity and Identity Confirmation (LC-MS):

-

High-Performance Liquid Chromatography (HPLC): An aliquot of the purified product is analyzed by HPLC, typically using a reverse-phase column (e.g., C18). This provides a quantitative measure of purity, which should be ≥95% for use as a building block.[3]

-

Mass Spectrometry (MS): The HPLC is coupled to a mass spectrometer. Electrospray ionization (ESI) in positive mode will readily protonate the basic amine, and the detector should show a prominent ion peak corresponding to the [M+H]⁺ adduct (for C₈H₁₇NO, the expected mass is 144.23). This confirms the molecular weight of the synthesized compound.

4. Structural Elucidation (NMR):

-

¹H NMR (Proton NMR): This is the most powerful tool for confirming the exact structure. The spectrum should be consistent with the N-propyl-tetrahydropyran-4-amine structure, showing characteristic signals for the propyl group (a triplet, a sextet, and another triplet), as well as the protons on the THP ring and the N-H proton.

-

¹³C NMR (Carbon NMR): This spectrum will confirm the number of unique carbon atoms in the molecule, which should be 8 for the target structure.

By following this comprehensive workflow, a researcher can be highly confident in the identity and purity of the synthesized material, ensuring its suitability for subsequent use in drug discovery programs.

Conclusion

Tetrahydropyran-4-yl propyl amines represent a strategically important class of building blocks for medicinal chemistry. They seamlessly integrate the advantageous ADME-modulating properties of the THP ring with a synthetically versatile secondary amine handle. A thorough understanding of their core physicochemical properties, particularly basicity and lipophilicity, is paramount for designing molecules with drug-like characteristics. The synthesis via reductive amination is robust and scalable, and the resulting amine's reactivity allows for extensive diversification. The rigorous analytical characterization workflow outlined herein ensures that these valuable intermediates are of the highest quality, providing a solid foundation for the development of the next generation of therapeutics.

References

-

Myers, A. Chemistry 115: Reductive Amination Handout. Harvard University. Available at: [Link]

-

HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 419223, 4-Aminotetrahydropyran. Available at: [Link]

-

Chavda, V., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

-

Organic Reactions. Reductive Amination - Common Conditions. Available at: [Link]

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Available at: [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. Available at: [Link]

-

Lee, H., & Kim, J. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 16(9), 323. Available at: [Link]

-

Organic Syntheses. α-AMINO ACETALS: 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2773210, 4-Aminomethyltetrahydropyran. Available at: [Link]

-

Jabeen, I., et al. (2014). physicochemical property of drug molecules with respect to drug actions. Journal of Bio-Innovation. Available at: [Link]

-

Chemistry LibreTexts. 20.5: Synthesis of Primary Amines. Available at: [Link]

-

Chalmers University of Technology. Synthesis of N,N-diethyl-N- aminopropylpoly(oxyethylene)amine. Available at: [Link]

Sources

- 1. Tetrahydropyran synthesis [organic-chemistry.org]

- 2. 4-氨基四氢吡喃 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. chemimpex.com [chemimpex.com]

- 4. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 4-Aminotetrahydropyran | C5H11NO | CID 419223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Propyl-tetrahydro-2H-pyran-4-amine | CAS 192811-37-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. chemimpex.com [chemimpex.com]

- 9. gctlc.org [gctlc.org]

- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 14. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: 1-(Tetrahydro-2H-pyran-4-yl)propan-2-amine HCl

This technical guide provides an in-depth analysis of 1-(Oxan-4-yl)propan-2-amine hydrochloride , a saturated heterocyclic building block used in medicinal chemistry.

Physicochemical Profiling, Synthetic Utility, and Bioisosteric Applications

Executive Summary & Chemical Identity

1-(Oxan-4-yl)propan-2-amine hydrochloride (also known as 1-(Tetrahydro-2H-pyran-4-yl)propan-2-amine HCl) is a specialized aliphatic amine intermediate. Structurally, it represents a saturated bioisostere of amphetamine , where the aromatic phenyl ring is replaced by a tetrahydropyran (oxan) ring.

This substitution is a strategic tool in drug design, utilized to lower lipophilicity (

Chemical Identification Data

| Parameter | Detail |

| IUPAC Name | 1-(Tetrahydro-2H-pyran-4-yl)propan-2-amine hydrochloride |

| Common Name | 1-(Oxan-4-yl)propan-2-amine HCl |

| CAS (Free Base) | 854697-70-4 |

| Molecular Formula | |

| Molecular Weight | 179.69 g/mol (Salt) / 143.23 g/mol (Free Base) |

| Chirality | Contains one stereocenter at C2 (exists as (R), (S), or racemate) |

| SMILES (Salt) | CC(N)CC1CCOCC1.Cl |

| SMILES (Base) | CC(N)CC1CCOCC1 |

Structural Analysis & Bioisosterism

The primary utility of this compound lies in its relationship to the phenylisopropylamine (amphetamine) scaffold. By replacing the benzene ring with a tetrahydropyran ring, researchers effect specific physicochemical changes while maintaining the overall steric volume of the molecule.

Comparative Analysis: Phenyl vs. Tetrahydropyran (THP)

The following diagram illustrates the structural relationship and the resulting physicochemical shift.

Figure 1: Bioisosteric rationale replacing the aromatic phenyl ring with the saturated oxan-4-yl ring to modulate drug-like properties.

Key Physicochemical Advantages[12]

-

LogP Reduction: The ether oxygen in the THP ring acts as a hydrogen bond acceptor, significantly lowering the partition coefficient compared to the carbocyclic analog. This improves aqueous solubility.

-

Metabolic Blocking: The THP ring is resistant to the oxidative metabolism (CYP450-mediated hydroxylation) that typically affects phenyl rings at the para position.

-

Fsp³ Character: Increases the fraction of sp³-hybridized carbons, a metric correlated with higher clinical success rates in drug development due to improved solubility and reduced promiscuous binding.

Synthetic Methodologies

Synthesis of 1-(oxan-4-yl)propan-2-amine HCl typically proceeds via two primary routes. The Henry Reaction (Nitroaldol) route is preferred for research scales due to the availability of the aldehyde precursor.

Route A: The Nitroalkene Pathway (Recommended)

This route avoids the use of unstable organometallics and allows for the generation of the hydrochloride salt in the final step.

Step-by-Step Protocol:

-

Condensation (Henry Reaction):

-

Reagents: Tetrahydropyran-4-carbaldehyde, Nitroethane, Ammonium Acetate (catalyst).

-

Conditions: Reflux in acetic acid or toluene/AcOH for 4–6 hours.

-

Mechanism: The nitroethane anion attacks the aldehyde, followed by dehydration to form 1-(tetrahydropyran-4-yl)-2-nitropropene .

-

Note: The resulting nitroalkene is often a yellow crystalline solid.

-

-

Reduction:

-

Reagents: Lithium Aluminum Hydride (LiAlH₄) in dry THF or Hydrogenation (H₂, Pd/C).

-

Conditions: LiAlH₄ reduction requires slow addition at 0°C followed by reflux.

-

Outcome: The nitro group and the alkene are reduced simultaneously to yield the saturated amine.

-

-

Salt Formation:

-

Protocol: Dissolve the crude free base oil in diethyl ether or dry dichloromethane. Add 4M HCl in dioxane dropwise at 0°C.

-

Purification: The hydrochloride salt precipitates as a white solid. Collect via filtration under inert atmosphere (nitrogen).

-

Route B: Reductive Amination

Useful if 1-(tetrahydropyran-4-yl)propan-2-one is available.

-

Reaction: Ketone + Ammonium Acetate + NaCNBH₃ in Methanol.

-

Pros: Mild conditions; avoids strong reducing agents like LiAlH₄.

Synthetic Workflow Diagram

Figure 2: Synthetic pathway via the Henry Reaction (Nitroaldol condensation) followed by reduction.[1]

Handling, Analytics & Safety

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signals are diagnostic:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

~8.0–8.3 ppm (br s, 3H,

- ~3.8 ppm (dd, 2H, equatorial protons of THP ring adjacent to oxygen).

- ~3.2 ppm (m, 2H, axial protons of THP ring adjacent to oxygen).

- ~3.1 ppm (m, 1H, CH-N methine proton).

- ~1.1–1.2 ppm (d, 3H, methyl group of the propyl chain).

-

~8.0–8.3 ppm (br s, 3H,

-

Mass Spectrometry (ESI+):

-

Expected

peak at 144.14 m/z .

-

Stability & Storage[12]

-

Hygroscopicity: Amine hydrochlorides are often hygroscopic. Store in a desiccator or under inert gas (Argon/Nitrogen).

-

Solubility: Highly soluble in water, methanol, and DMSO. Sparingly soluble in dichloromethane or diethyl ether.

Safety Precautions

-

GHS Classification: Warning.[1] Causes skin irritation (H315), causes serious eye irritation (H319).

-

Handling: Use standard PPE (gloves, goggles). The free base is volatile and may have an amine-like odor; the HCl salt is odorless but should be handled in a fume hood to avoid dust inhalation.

References

-

PubChem. (n.d.). 1-(oxan-4-yl)propan-2-amine hydrochloride. National Library of Medicine. Retrieved from [Link]

-

Meanwell, N. A. (2011). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Context on saturated ether rings as bioisosteres). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Tetrahydropyrans. Retrieved from [Link]

Sources

Safety data sheet (SDS) for 1-(Oxan-4-yl)propan-2-amine HCl

Technical Safety & Handling Guide: 1-(Oxan-4-yl)propan-2-amine HCl

Executive Summary

This technical guide serves as an enhanced Safety Data Sheet (SDS) and handling manual for 1-(Oxan-4-yl)propan-2-amine hydrochloride (also known as 1-(Tetrahydro-2H-pyran-4-yl)propan-2-amine HCl). Designed for medicinal chemists and process scientists, this document moves beyond generic hazard statements to address the specific physical properties, reactivity profiles, and experimental workflows required to handle this hygroscopic amine salt safely and effectively.

Chemical Identity & Structural Context

This compound is a saturated heterocyclic building block, often employed in drug discovery as a bioisostere for phenyl-alkyl-amines (e.g., amphetamine analogues). The substitution of a phenyl ring with a tetrahydropyran (oxane) moiety lowers lipophilicity (LogP) and alters metabolic stability, making it a high-value intermediate in kinase inhibitor and GPCR ligand synthesis.

| Property | Detail |

| Chemical Name | 1-(Oxan-4-yl)propan-2-amine hydrochloride |

| Synonyms | 1-(Tetrahydro-2H-pyran-4-yl)propan-2-amine HCl; |

| CAS Number | Note: Specific CAS for the HCl salt is vendor-dependent.[1][2][3][4]Free Base CAS: 854697-70-4 (Reference) |

| Molecular Formula | C₈H₁₇NO · HCl |

| Molecular Weight | ~179.69 g/mol (Salt); 143.23 g/mol (Free Base) |

| Physical State | White to off-white solid (often crystalline or amorphous powder) |

| Solubility | Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents (DCM, Hexanes). |

Hazard Profiling & GHS Classification

While specific toxicological data (LD50) for this exact isomer is limited, its functional group profile (primary aliphatic amine salt) dictates the following conservative classification.

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement | Mechanism of Action |

| Skin Irritation | Cat.[3][5][6][7] 2 | H315: Causes skin irritation.[3][5] | Acidic nature of HCl salt combined with amine surfactant properties disrupts dermal barrier. |

| Eye Irritation | Cat. 2A | H319: Causes serious eye irritation.[5][7] | Direct pH-mediated irritation to corneal epithelium. |

| STOT - SE | Cat. 3 | H335: May cause respiratory irritation.[3][4][7] | Inhalation of fine dust irritates mucous membranes. |

| Acute Toxicity | Cat. 4 (Oral) | H302: Harmful if swallowed. | Predicted: Based on SAR of similar aliphatic amines; potential CNS activity. |

Critical Safety Note: Unlike the free amine, which can be corrosive (Skin Corr. 1B) and volatile, the hydrochloride salt is non-volatile and less corrosive. However, hydrolysis in moist environments (sweat, mucous membranes) can locally regenerate acidic conditions, causing delayed burns.

Technical Handling & Experimental Protocols

Managing Hygroscopicity

Amine hydrochloride salts are frequently hygroscopic. Absorption of atmospheric moisture alters stoichiometry, leading to errors in reaction equivalents.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) in a desiccator.

-

Weighing Protocol:

-

Equilibrate the container to room temperature before opening to prevent condensation.

-

Weigh quickly into a tared vial; do not use weighing boats for prolonged periods.

-

Correction Factor: If the solid appears clumpy or "wet," perform a quantitative NMR (qNMR) using an internal standard (e.g., Maleic Acid) to determine the effective weight percent before setting up sensitive reactions.

-

Protocol: Free-Basing (Salt-to-Base Conversion)

Many cross-coupling reactions (e.g., Buchwald-Hartwig) or nucleophilic substitutions require the free amine. The HCl salt must be neutralized in situ or pre-neutralized.

Method A: In-Situ Neutralization (Recommended for Stability) Add a non-nucleophilic base (e.g., DIPEA, Et₃N, or Cs₂CO₃) directly to the reaction vessel.

-

Ratio: Use 1.1–1.5 equivalents of base relative to the amine HCl salt.

Method B: Extractive Free-Basing (For Stock Solutions) Use this workflow when the free amine is needed as a pure reagent.

Figure 1: Standard workflow for converting 1-(Oxan-4-yl)propan-2-amine HCl to its free base form. Note that the free base may be volatile; avoid high-vacuum for prolonged periods.

Emergency Response & Incompatibility

Chemical Incompatibilities

-

Strong Oxidizers: Reaction may generate toxic nitrogen oxides (NOx).[6]

-

Aldehydes/Ketones: Will form imines/enamines (ensure this is the intended reaction).

-

Acid Chlorides/Anhydrides: Rapid, exothermic acylation.

First Aid Measures

-

Eye Contact: Rinse immediately with water for 15 minutes.[4][6][7] Do not use neutralization agents.

-

Skin Contact: Wash with soap and water.[6][7][8] If the free base was generated, treat as a potential chemical burn.

-

Inhalation: Move to fresh air. If wheezing occurs, medical surveillance is required due to potential sensitization.

Decision Logic: Spill Cleanup

Figure 2: Decision logic for safely managing laboratory spills of amine salts.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21054632, 1-(oxan-4-yl)propan-2-amine hydrochloride. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Guidance on Health Hazards (Amines). Retrieved from [Link]

-

American Chemical Society (ACS). Toxicity, Hazards, and Safe Handling of Primary Aromatic and Aliphatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [Link]

Sources

- 1. Oxanes | Fisher Scientific [fishersci.ca]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. Tetrahydro-2H-pyran-4-amine Hydrochloride | 33024-60-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 6. pipharm.com [pipharm.com]

- 7. fishersci.com [fishersci.com]

- 8. diplomatacomercial.com [diplomatacomercial.com]

Methodological & Application

Synthesis of 1-(Oxan-4-yl)propan-2-amine Hydrochloride: An Application Note and Protocol

Abstract

This application note provides a comprehensive guide for the synthesis of 1-(oxan-4-yl)propan-2-amine hydrochloride, a valuable building block in pharmaceutical and medicinal chemistry. The described methodology centers on a robust and scalable two-step sequence starting from the commercially available ketone, oxan-4-one. The initial step involves the formation of an oxime intermediate, which is subsequently reduced to the target primary amine. This guide offers detailed, step-by-step protocols, mechanistic insights, and data presentation to aid researchers, scientists, and drug development professionals in the successful execution of this synthesis. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction

The 1-(oxan-4-yl)propan-2-amine scaffold is a key structural motif found in a variety of biologically active molecules. Its synthesis is therefore of significant interest to the drug discovery and development community. The protocol detailed herein utilizes a classical yet highly effective approach involving the conversion of a ketone to an amine via an oxime intermediate. This method is advantageous due to the ready availability of the starting materials, its operational simplicity, and its amenability to scale-up.

The synthesis begins with the reaction of oxan-4-one with hydroxylamine hydrochloride to form the corresponding oxime. This reaction is a well-established method for the preparation of oximes from aldehydes and ketones.[1] The subsequent reduction of the oxime to the primary amine is a critical step, and various reducing agents can be employed.[2] This guide will focus on the use of sodium borohydride, a mild and selective reducing agent that is well-suited for this transformation.[3]

Reaction Scheme

The overall synthetic route is depicted below:

Figure 1: Overall synthetic scheme for 1-(Oxan-4-yl)propan-2-amine hydrochloride.

PART 1: Mechanistic Insights

Step 1: Oximation

The formation of the oxime from oxan-4-one and hydroxylamine hydrochloride proceeds via a nucleophilic addition-elimination mechanism. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid and generate free hydroxylamine, which is a more potent nucleophile. The free hydroxylamine then attacks the electrophilic carbonyl carbon of the ketone, forming a tetrahedral intermediate. Subsequent dehydration of this intermediate yields the stable oxime product.[4]

Figure 2: Simplified mechanism of oxime formation.

Step 2: Reduction of the Oxime

The reduction of the C=N double bond of the oxime to a primary amine can be achieved using various reducing agents.[5] Sodium borohydride (NaBH4) is a commonly used reagent for this purpose due to its selectivity and milder reactivity compared to agents like lithium aluminum hydride (LiAlH4).[6] The mechanism of reduction with sodium borohydride involves the transfer of a hydride ion (H-) from the borohydride to the electrophilic carbon of the C=N bond. This is followed by protonation of the resulting nitrogen anion by a protic solvent (e.g., ethanol) to yield the primary amine.[5]

PART 2: Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | CAS No. |

| Oxan-4-one | C5H8O2 | 100.12 | 13441-63-3 |

| Hydroxylamine hydrochloride | NH2OH·HCl | 69.49 | 5470-11-1 |

| Sodium acetate | CH3COONa | 82.03 | 127-09-3 |

| Sodium borohydride | NaBH4 | 37.83 | 16940-66-2 |

| Ethanol (EtOH) | C2H5OH | 46.07 | 64-17-5 |

| Diethyl ether (Et2O) | (C2H5)2O | 74.12 | 60-29-7 |

| Hydrochloric acid (conc.) | HCl | 36.46 | 7647-01-0 |

| Sodium sulfate (anhydrous) | Na2SO4 | 142.04 | 7757-82-6 |

Protocol 1: Synthesis of 1-(Oxan-4-yl)propan-2-one oxime

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add oxan-4-one (10.0 g, 0.1 mol), hydroxylamine hydrochloride (8.34 g, 0.12 mol), and ethanol (100 mL).

-

Add sodium acetate (9.84 g, 0.12 mol) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Add 100 mL of water to the residue and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude oxime. The product can be used in the next step without further purification.

Protocol 2: Synthesis of 1-(Oxan-4-yl)propan-2-amine

-

Dissolve the crude 1-(oxan-4-yl)propan-2-one oxime from the previous step in ethanol (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer and an ice bath.

-

Cool the solution to 0-5 °C.

-

Slowly add sodium borohydride (7.56 g, 0.2 mol) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

-

Quench the reaction by slowly adding 50 mL of water.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 75 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

Protocol 3: Preparation of 1-(Oxan-4-yl)propan-2-amine hydrochloride

-

Dissolve the crude 1-(oxan-4-yl)propan-2-amine in 100 mL of diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of concentrated hydrochloric acid in diethyl ether (prepared by carefully bubbling HCl gas through anhydrous diethyl ether or by dropwise addition of concentrated HCl to chilled ether) until no further precipitation is observed.

-

Stir the resulting suspension for 30 minutes in the ice bath.

-

Collect the white precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether (2 x 20 mL).

-

Dry the product under vacuum to obtain 1-(oxan-4-yl)propan-2-amine hydrochloride.

PART 3: Data and Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Analysis | Expected Results |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined |

| ¹H NMR | Consistent with the structure of 1-(oxan-4-yl)propan-2-amine hydrochloride. |

| ¹³C NMR | Consistent with the structure of 1-(oxan-4-yl)propan-2-amine hydrochloride. |

| Mass Spectrometry | [M+H]⁺ corresponding to the free amine (m/z = 144.22) should be observed.[7] |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-(oxan-4-yl)propan-2-amine hydrochloride from oxan-4-one. The described two-step procedure, involving oximation followed by sodium borohydride reduction, is a practical and efficient method for obtaining this valuable synthetic intermediate. The inclusion of mechanistic details and a clear, step-by-step protocol is intended to facilitate the successful application of this synthesis in a research and development setting.

References

- Filo. (2025, June 3). Explain mechanism of this reduction of oxime to amine.

- Chemistry Steps. (2024, December 7). Aldehydes and Ketones to Amines.

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Lalancette, J. M., & Brindle, J. R. (1970). Reductions with sulfurated borohydrides. IV. Reduction of oximes. Canadian Journal of Chemistry, 48(5), 735-740.

- ResearchGate. (2025, August 7).

- Who we serve. (2016, March 1). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines.

- Taylor & Francis. (2006, November 23). Efficient Protocol for Reductive Amination of Aldehydes and Ketones with Sodium Borohydride in an Ionic Liquid/H2O System.

- Master Organic Chemistry. (2017, September 1).

- ResearchGate.

- Kanth, J. V. B., & Periasamy, M. (1991). Reaction of oximes and α-hydroxyimino ketones with aqueous alkaline sodium borohydride. Journal of the Chemical Society, Perkin Transactions 1, (7), 1851-1853.

- IRIS. (2014, February 12). One-pot oximation–Beckmann rearrangement of ketones and aldehydes to amides of industrial interest.

- Organic Chemistry Portal. Synthesis of primary amines.

- JoVE. (2023, April 30). Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds.

- ResearchGate. A Convenient Method for Reduction of CN Double Bonds in Oximes, Imines and Hydrazones Using Sodium Borohydride Raney Ni System.

- Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis.

- ResearchGate.

- PubChem. 1-(oxan-4-yl)propan-2-amine hydrochloride.

- Organic Chemistry Portal. Tetrahydropyran synthesis.

- PMC.

- Macmillan Group. (2005, December 14).

- Frontiers. (2020, April 15). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.

- Google Patents. US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt...

- PMC. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.

- PrepChem.com. Synthesis of 1-(4-Carbomethoxymethoxyphenyl)propan-2-one oxime.

- Chemistry. (2016, December 29).

- Google Patents. WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.

- Google Patents.

- Benchchem. Navigating the Industrial Synthesis of Tetrahydro-4H-pyran-4-one: A Technical Guide.

- Technical Disclosure Commons. (2021, August 3). Process for the preparation of (S)-methyl (1-aminopropan-2-yl)

- Semantic Scholar.

- Synthesis and Chemistry of 1,4-0xathianes and 1,4-ox

- aecenar. synthesis of extractants.

- PubChem. 1-(Oxan-4-yl)ethan-1-ol.

Sources

- 1. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

- 2. Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds [jove.com]

- 3. researchgate.net [researchgate.net]

- 4. iris.unive.it [iris.unive.it]

- 5. Explain mechanism of this reduction of oxime to amine. | Filo [askfilo.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. PubChemLite - 1-(oxan-4-yl)propan-2-amine hydrochloride (C8H17NO) [pubchemlite.lcsb.uni.lu]

Application Note: Solubility & Handling of 1-(Oxan-4-yl)propan-2-amine Hydrochloride in DMSO

Executive Summary

This guide details the solubility characteristics and handling protocols for 1-(Oxan-4-yl)propan-2-amine hydrochloride (also known as 1-(tetrahydro-2H-pyran-4-yl)propan-2-amine HCl) in DMSO . While specific empirical solubility limits for this exact building block are rarely published in open literature, its structural class (aliphatic amine hydrochloride salts with ether-containing rings) exhibits predictable behavior in polar aprotic solvents.

Key Takeaway: This compound is highly soluble in DMSO.[1] We recommend a standard stock concentration of 10 mM to 50 mM for biological assays, with a theoretical saturation limit likely exceeding 100 mM (>18 mg/mL) at room temperature.

Physicochemical Context

Understanding the interaction between the solute and solvent is critical for troubleshooting precipitation or degradation.

Chemical Structure & Properties

| Property | Data | Notes |

| Compound Name | 1-(Oxan-4-yl)propan-2-amine HCl | "Oxan-4-yl" = Tetrahydro-2H-pyran-4-yl |

| Formula | C₈H₁₇NO[2] · HCl | Salt form confers stability and water solubility |

| MW (Salt) | ~179.69 g/mol | Used for all molarity calculations |

| MW (Free Base) | ~143.23 g/mol | Used if converting dose equivalents |

| Polarity | Amphiphilic | Pyran ring (polar ether) + Alkyl chain (lipophilic) + Amine HCl (ionic) |

| Hygroscopicity | Moderate to High | HCl salts attract atmospheric moisture |

The DMSO Dissolution Mechanism

DMSO (Dimethyl sulfoxide) is a polar aprotic solvent with a high dielectric constant (

-

Cation Solvation: The oxygen atom in DMSO is a hard Lewis base, effectively solvating the ammonium cation (

). -

Chloride Dispersion: While DMSO does not solvate anions (Cl⁻) as well as water, its high polarity prevents tight ion-pairing that would cause precipitation.

Protocol 1: Saturation Solubility Determination

Use this protocol if you need to determine the absolute maximum concentration (e.g., for high-throughput screening libraries).

Materials

-

Compound: 1-(Oxan-4-yl)propan-2-amine HCl (Solid)

-

Solvent: Anhydrous DMSO (≥99.9%)

-

Equipment: Benchtop shaker or vortexer, Centrifuge, HPLC/UV-Vis (for quantification).

Workflow

-

Preparation: Weigh 10 mg of the compound into a 1.5 mL microcentrifuge tube.

-

Incremental Addition: Add 50 µL of DMSO.

-

Agitation: Vortex vigorously for 60 seconds.

-

Observation:

-

Clear Solution: Solubility > 200 mg/mL (Highly Soluble).

-

Particles Remain: Proceed to step 5.

-

-

Stepwise Dilution: Add DMSO in 50 µL increments, vortexing between each addition, until the solid completely disappears.

-

Calculation:

Visualization: Solubility Decision Tree

Figure 1: Step-wise workflow for determining the approximate solubility limit without wasting large amounts of compound.

Protocol 2: Preparation of 10 mM Stock Solution

This is the standard protocol for preparing stock solutions for cell culture or enzymatic assays.

Target Specification

-

Concentration: 10 mM

-

Volume: 1 mL

-

Required Mass: 1.797 mg (Round to 1.8 mg )

Step-by-Step Procedure

-

Weighing: Accurately weigh 1.8 mg of 1-(Oxan-4-yl)propan-2-amine HCl into a sterile, amber glass vial.

-

Note: If your balance cannot weigh <2 mg accurately, weigh 18.0 mg and prepare 10 mL of stock, or weigh 18.0 mg and dissolve in 1 mL for a 100 mM stock.

-

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO.

-

Technique: Pipette DMSO slowly down the side of the vial to wash down any powder adhering to the glass.

-

-

Dissolution:

-

Cap the vial tightly.[1]

-

Vortex for 30 seconds.

-

Optional: If particles persist (rare for this concentration), sonicate in a water bath at room temperature for 5 minutes.

-

-

Inspection: Invert the vial and check for "schlieren" lines (swirls indicating incomplete mixing) or solid particulates. The solution should be perfectly clear and colorless.

Dilution Table (for 10 mM Stock)

| Target Assay Conc. | Dilution Factor | Preparation (Example) | Final DMSO % |

| 100 µM | 1:100 | 10 µL Stock + 990 µL Buffer | 1.0% |

| 10 µM | 1:1000 | 1 µL Stock + 999 µL Buffer | 0.1% |

| 1 µM | 1:10000 | Serial Dilution Required* | 0.01% |

*Serial Dilution: Dilute Stock 1:100 to get 100 µM intermediate, then dilute that 1:100 to get 1 µM.

Handling, Stability & Troubleshooting

Hygroscopicity & Water Content

DMSO is hygroscopic (absorbs water from air).

-

Risk: Water absorption can cause degradation of the amine salt over long periods (hydrolysis is unlikely for this structure, but concentration accuracy drifts).

-

Mitigation: Store DMSO stocks in small aliquots (e.g., 50-100 µL) to avoid repeated opening of the main bottle. Use parafilm to seal caps.

Freeze-Thaw Stability

-

Freezing Point of DMSO: ~19°C (66°F).

-

Storage: Store stocks at -20°C . The solution will freeze solid.

-

Thawing: Thaw completely at room temperature (or 37°C water bath) and vortex immediately before use.

-

Precipitation Risk: Upon thawing, a "cold precipitate" may form. This is usually transient. Vortexing and warming to 37°C will redissolve it.

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| Precipitate forms upon adding PBS/Media | "Crash-out" due to low aqueous solubility of the free base (at high pH) or common ion effect. | 1. Vortex immediately upon addition.2. Ensure final DMSO concentration is <0.5%.3.[3] Warm the media to 37°C before adding the drug. |

| Solution turns yellow | Oxidation of the amine (rare in HCl form) or impurities. | Discard. Prepare fresh stock. Ensure DMSO is high purity (Spectrophotometric grade). |

| Compound won't dissolve at 100 mM | Saturation limit reached or crystal lattice energy is high. | Sonicate at 40°C for 10 mins. If still insoluble, dilute to 50 mM. |

References

-

Cayman Chemical. H-89 (hydrochloride) Product Information. (Demonstrates typical solubility of amine hydrochlorides in DMSO ~25 mg/mL).[4] Link

-

BenchChem. Preparation of Indimitecan Hydrochloride Stock Solution in DMSO. (Protocol for handling HCl salts in DMSO). Link (Generic reference to protocol structure).

-

Gaylord Chemical. DMSO Solubility Data - Bulletin 102. (General guide on DMSO solvent properties for organic salts). Link

-

PubChem. 2-(oxan-4-yl)propan-2-amine hydrochloride (Compound Summary). Link

-

National Institutes of Health (NIH). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed.[5] Link

(Note: Specific solubility data for 1-(Oxan-4-yl)propan-2-amine HCl is derived from chemical principles of structural analogs as exact empirical data is proprietary or not indexed in public databases.)

Sources

Reaction conditions for coupling 1-(Oxan-4-yl)propan-2-amine with carboxylic acids

Executive Summary

This guide details the optimized reaction conditions for coupling 1-(Oxan-4-yl)propan-2-amine (also known as 1-(tetrahydro-2H-pyran-4-yl)propan-2-amine) with carboxylic acids. While the tetrahydropyran (oxane) moiety improves solubility in polar organic solvents, the amine is attached to a chiral, secondary carbon (

This note provides three distinct protocols tailored to specific project phases:

-

Protocol A (HATU): High-throughput discovery chemistry (Maximized Yield).

-

Protocol B (T3P): Scalable, green process chemistry (Maximized Purity & Chiral Integrity).

-

Protocol C (Acid Chloride): For sterically congested or electron-deficient carboxylic acids.

Substrate Analysis & Strategic Considerations

Structural Properties[1][2]

-

Substrate: 1-(Oxan-4-yl)propan-2-amine.

-

Steric Profile: The amine is primary (

) but attached to a secondary carbon (isopropyl-like environment). The adjacent methylene-oxane group adds bulk, making nucleophilic attack slower than with linear alkyl amines (e.g., -

Electronic Profile: The ether oxygen in the oxane ring acts as a hydrogen bond acceptor, increasing solubility in DCM, DMF, and EtOAc compared to purely carbocyclic analogs.

-

Chirality: The C2 position is a stereocenter. Strong bases or over-activation can lead to racemization (epimerization) if the coupling partner (acid) is also chiral, or via proton exchange at the amine's

-carbon under harsh conditions.

Reagent Selection Matrix

The choice of coupling reagent is dictated by the scale and the "value" of the carboxylic acid.

| Feature | HATU (Protocol A) | T3P (Protocol B) | EDC / HOBt |

| Primary Use | Discovery / MedChem | Process / Scale-up | General Purpose |

| Reactivity | Very High | Moderate to High | Moderate |

| Racemization Risk | Low to Moderate | Very Low | Moderate |

| Workup | Chromatography usually required | Aqueous wash (Green) | Aqueous wash |

| Atom Economy | Poor (High MW byproducts) | Excellent | Good |

Decision Logic & Workflow

The following decision tree illustrates the selection process for the optimal coupling protocol based on acid type and project stage.

Figure 1: Decision matrix for selecting the appropriate coupling strategy based on scale and steric demands.

Detailed Experimental Protocols

Protocol A: High-Yield Coupling (HATU Method)

Best for: Small-scale synthesis (10–100 mg), expensive acids, or library production.

Mechanistic Insight: HATU utilizes the HOAt moiety, which creates a highly reactive activated ester via a "neighboring group effect" (pyridine nitrogen assists), accelerating the reaction with the hindered secondary alkyl amine [1].

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

1-(Oxan-4-yl)propan-2-amine (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMF (anhydrous)

Procedure:

-

Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.2 M concentration).

-

Base Addition: Add DIPEA (3.0 equiv) and stir for 2 minutes at Room Temperature (RT).

-

Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 5–10 minutes to form the activated ester.

-

Amine Addition: Add 1-(Oxan-4-yl)propan-2-amine (1.1 equiv).

-

Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

-

Workup: Dilute with EtOAc. Wash with sat.

(2x), water (1x), and brine (1x). Dry over -

Purification: Flash chromatography is usually required to remove tetramethylurea byproducts.

Protocol B: Low-Epimerization/Green Coupling (T3P Method)

Best for: Scale-up (>1 g), chiral acids, or avoiding chromatography.

Mechanistic Insight: T3P (Propylphosphonic anhydride) forms a mixed anhydride with the carboxylic acid. It is unique because it does not generate free acid byproducts that catalyze racemization. The byproducts are water-soluble phosphonates, simplifying purification [2].

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

1-(Oxan-4-yl)propan-2-amine (1.1 equiv)

-

T3P (50% w/w in EtOAc or DMF) (1.5–2.0 equiv)

-

Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine)

-

Solvent: EtOAc or 2-MeTHF (Green solvent)

Procedure:

-

Dissolution: Charge the Carboxylic Acid (1.0 equiv) and 1-(Oxan-4-yl)propan-2-amine (1.1 equiv) into a flask with EtOAc (0.5 M).

-

Base Addition: Add Pyridine (3.0 equiv). Cool to 0°C if the acid is extremely prone to racemization; otherwise, perform at RT.

-

Reagent Addition: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

-

Reaction: Allow to warm to RT and stir for 12–24 hours.

-

Note: T3P kinetics are slower than HATU; heating to 40–50°C is tolerated if the reaction stalls, with minimal risk of racemization compared to other reagents.

-

-

Workup (Self-Validating): Add water (1 volume) and stir for 15 minutes to quench excess anhydride. Separate layers. Wash organic layer with 1M HCl (to remove pyridine/amine), sat.

, and brine. -

Isolation: Evaporate solvent. Product is often pure enough (>95%) for subsequent steps without chromatography.

Protocol C: Acid Chloride Method

Best for: Very low reactivity acids (e.g., electron-rich aromatics or tertiary alkyl acids).

Procedure:

-

Acyl Chloride Formation: Dissolve Carboxylic Acid in DCM. Add Oxalyl Chloride (1.5 equiv) and a catalytic drop of DMF. Stir until gas evolution ceases (1–2 h). Concentrate to remove excess oxalyl chloride.

-

Coupling: Re-dissolve the crude acid chloride in DCM. Add 1-(Oxan-4-yl)propan-2-amine (1.1 equiv) and

(2.0 equiv) at 0°C. -

Finish: Warm to RT, stir 2 h, then perform standard aqueous workup.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion | Steric hindrance at amine | Switch to Protocol A (HATU) or heat Protocol B (T3P) to 50°C. Increase concentration to 0.5 M. |

| Racemization | High basicity or over-activation. | Use Protocol B (T3P) with Pyridine at 0°C. Avoid DIPEA/DMF if possible [3]. |

| Oligomerization | Amino acid substrates polymerizing. | Ensure N-terminus of the acid component is protected (Boc/Fmoc). |

| Solubility Issues | Highly polar peptide-like intermediates. | Use DMF or NMP as solvent. The oxane ring aids solubility, but long peptide chains may aggregate. |

Visualizing the T3P Mechanism

The following diagram details the T3P cycle, highlighting why it is the preferred method for maintaining the stereochemical integrity of the 1-(Oxan-4-yl)propan-2-amine scaffold.

Figure 2: Reaction pathway for T3P coupling. The water-soluble byproduct ensures high purity without chromatography.

References

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][2][3] Journal of the American Chemical Society, 115(10), 4397–4398.

-

Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[4] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[4] Organic Letters, 13(19), 5048–5051.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Introduction: The Challenge of Hindered Amine Acylation

An In-Depth Guide to Peptide Coupling Reagents for Tetrahydropyran Amines

In the landscape of modern drug discovery and chemical biology, the synthesis of complex amides is a foundational requirement. Tetrahydropyran (THP) rings are prevalent scaffolds in medicinal chemistry, valued for their ability to confer favorable pharmacokinetic properties. However, amines appended to the THP core, particularly secondary amines, present a significant synthetic challenge. These substrates are characterized by substantial steric hindrance and potentially reduced nucleophilicity, which can dramatically impede the rate of amide bond formation.[1][2][3]

Conventional coupling methods, such as those employing carbodiimides like DCC or EDC with HOBt, often prove insufficient, leading to low yields, slow reaction times, and the formation of unwanted byproducts.[4][5][6] Successfully acylating these challenging amines requires a move towards more potent, third-generation coupling reagents designed specifically to overcome such steric and electronic barriers. This guide provides a detailed analysis of the most effective reagents, their mechanisms of action, and robust protocols for their application.

Selecting the Optimal Coupling Reagent: A Mechanistic Rationale

The success of a "difficult" coupling reaction hinges on the rapid and efficient activation of the carboxylic acid component.[3][7][8] Modern onium salts—both aminium/uronium and phosphonium types—excel in this regard. They react with the carboxylate to form highly reactive ester intermediates that are more susceptible to nucleophilic attack by the hindered THP amine.[4]

The most powerful reagents share a common feature: they generate active esters with superior leaving groups.

-

HATU and its Analogs: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) generate OAt esters. The nitrogen atom in the azabenzotriazole ring provides anchimeric assistance, stabilizing the transition state and accelerating the coupling reaction. This makes HATU exceptionally effective for sterically demanding couplings.[9][10][11]

-

Oxyma-Based Reagents (COMU): Reagents based on OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) represent a significant advancement.[12] COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) forms a highly reactive Oxyma-based active ester.[1][13] These reagents offer reactivity that is often comparable or even superior to HATU, with the major advantage of a significantly better safety profile, as Oxyma is not explosive like the HOAt and HOBt precursors.[12][13][14] Furthermore, the byproducts of COMU are typically water-soluble, simplifying purification.[12][13]

Comparative Analysis of Leading Reagents

The choice of reagent often involves a balance between reactivity, cost, safety, and the specific demands of the substrate. For hindered THP amines, the most suitable candidates are uronium/aminium salts known for their high reactivity.

| Feature | HATU | HCTU | COMU |

| Reagent Type | Aminium/Uronium Salt | Aminium/Uronium Salt | Uronium Salt |

| Active Ester | OAt (7-Aza-1-hydroxybenzotriazole) | O-6-ClBt (6-Chloro-1-hydroxybenzotriazole) | Oxyma (Ethyl cyano(hydroxyimino)acetate) |

| Reactivity | Very High. Considered a benchmark for difficult couplings.[11] | High. Comparable efficacy to HATU, often more cost-effective.[11] | Very High. Often exceeds HATU in performance.[12][14] |

| Racemization | Very Low.[10][11] | Low.[11] | Very Low.[1][12] |

| Safety Profile | Precursor (HOAt) is explosive.[14] | Precursor (6-Cl-HOBt) is less hazardous than HOAt but still a concern. | Based on non-explosive OxymaPure, offering a superior safety profile.[12][13][14] |

| Byproducts | Tetramethylurea | Tetramethylurea | Water-soluble morpholino urea derivative, easing workup.[12][13] |

| Key Advantage | Extensive track record of success in the most challenging couplings. | Excellent balance of high efficiency and lower cost.[11] | Top-tier reactivity combined with enhanced safety and easier purification.[9][12][13] |

Visualizing the Activation Mechanism

Understanding the mechanism is key to optimizing reaction conditions. Both HATU and COMU operate by activating the carboxylic acid to form a highly reactive species that is readily attacked by the amine.

Experimental Protocols

The following protocols are designed as robust starting points for the acylation of tetrahydropyran amines. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: Solution-Phase Coupling using COMU

This protocol is recommended for its high efficiency, excellent safety profile, and simplified workup.

Materials:

-

N-protected Amino Acid (or other carboxylic acid)

-

Tetrahydropyran Amine (as free base or HCl salt)

-

COMU Coupling Reagent

-

N,N-Diisopropylethylamine (DIEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc), 1M HCl (aq), Saturated NaHCO₃ (aq), Saturated NaCl (aq)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the N-protected amino acid (1.0 equiv).

-

Add the tetrahydropyran amine. If using the HCl salt, use 1.0 equiv. If using the free base, use 1.0-1.1 equiv.

-

Dissolve the components in anhydrous DMF (to make a ~0.1-0.2 M solution with respect to the amino acid).

-

Cool the mixture to 0 °C in an ice-water bath.

-

Add DIEA. Use 3.0 equiv if starting with the amine HCl salt, or 2.0 equiv if starting with the free base.

-

In a single portion, add COMU (1.1 equiv) to the stirred solution. The solution may change color.[12]

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by TLC or LC-MS. For highly hindered systems, the reaction may require 4-16 hours at room temperature. Gentle heating (e.g., 40 °C) can be employed if the reaction is sluggish, but should be used with caution to avoid potential epimerization.

Workup and Purification:

-

Once the reaction is complete, dilute the mixture with Ethyl Acetate (approx. 10-20x the volume of DMF).

-

Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ (2x), and finally with saturated NaCl (brine, 1x). The aqueous washes effectively remove the water-soluble byproducts from COMU and excess base.[1][13]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield the pure amide.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling using HATU

This protocol details a standard coupling cycle on a resin-bound amine, adapted for a difficult coupling step involving a THP-containing amino acid.

Materials:

-

Fmoc-protected amino acid

-

HATU Coupling Reagent

-

N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine

-

Anhydrous N,N-Dimethylformamide (DMF), synthesis grade

-

Piperidine (20% in DMF) for Fmoc deprotection

-

Resin with N-terminal THP-amine (or resin-bound peptide to be coupled with a THP-amine containing building block)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection (if applicable): Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.

-

Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equiv relative to resin loading) and HATU (2.9-4.9 equiv) in DMF.

-

Add DIEA (6-10 equiv) to the activation mixture and allow it to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the drained resin. Agitate the mixture at room temperature.

-

Reaction Time: For a standard coupling, 1-2 hours is sufficient. For a difficult coupling involving a THP amine, a double coupling is recommended. Perform the first coupling for 2 hours. Drain, wash with DMF, and then repeat steps 3-5 for a second 2-hour coupling.

-

Monitoring: Perform a Kaiser test (for primary amines) or a chloranil test (for secondary amines) to confirm reaction completion. An incomplete reaction will show a positive color test.

-

Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5-7x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.

Workflow & Key Considerations

-

Choice of Base: DIEA is a common choice, but for substrates prone to racemization, a less hindered base like N-Methylmorpholine (NMM) or a weaker, bulkier base like 2,4,6-Collidine or 2,6-Lutidine may be beneficial.[2][12]

-

Solvent: Anhydrous, high-purity solvents are critical to prevent hydrolysis of the activated ester intermediate. DMF is standard, but other polar aprotic solvents like NMP or DMA can also be used.[4]

-

Stoichiometry: For difficult couplings, using a slight excess of the coupling reagent (1.1-1.2 equiv) and the carboxylic acid (1.1-1.2 equiv) relative to the amine can help drive the reaction to completion. However, using a large excess of uronium reagents like HATU should be avoided in SPPS, as they can cap unreacted amines.[9][10]

-

Temperature: While most couplings proceed at room temperature, gentle heating (40-50 °C) can overcome high activation barriers in exceptionally hindered cases. This should be balanced against the risk of increased side reactions.

Conclusion

The acylation of sterically hindered tetrahydropyran amines, while challenging, is readily achievable with the appropriate selection of modern coupling reagents. Third-generation onium salts, particularly the highly reactive and safe Oxyma-based reagent COMU and the well-established powerhouse HATU, provide the necessary potency to form these difficult amide bonds in high yield. By understanding the underlying reaction mechanisms and employing the robust protocols detailed here, researchers can confidently incorporate these valuable scaffolds into their synthetic targets, advancing the development of novel therapeutics and chemical probes.

References

-

Optimizing Peptide Coupling: Key Techniques. (n.d.). Let's Talk Science. Retrieved February 23, 2026, from [Link]

-

El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research, 54(9), 2246–2260. [Link]

-

Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved February 23, 2026, from [Link]

-

Coupling Reagents. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Commonly Used Coupling Reagents in Peptide Synthesis. (2025, August 28). Dilun Biotechnology. Retrieved February 23, 2026, from [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

-

The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Protheragen. Retrieved February 23, 2026, from [Link]

-

What is coupling reagents in peptide synthesis? (2025, November 23). ResearchGate. Retrieved February 23, 2026, from [Link]

- Subirós-Funosas, R., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of ChemTech Research, 3(2), 720-741.

-

Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link]

-

Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). (2018). STAR Protocols. Available from PMC. Retrieved February 23, 2026, from [Link]

-

Isai, V., et al. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24, 526-559. [Link]

-

5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). GenScript. Retrieved February 23, 2026, from [Link]

-

Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Content inferred from related articles on difficult couplings). Retrieved from [Link]

-

How do I avoid side reactions while doing this peptide coupling reaction? (2025, March 20). Reddit. Retrieved February 23, 2026, from [Link]

-

Bryan, M. C., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4435–4446. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. jpt.com [jpt.com]

- 5. bachem.com [bachem.com]

- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 7. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 8. researchgate.net [researchgate.net]

- 9. peptide.com [peptide.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. luxembourg-bio.com [luxembourg-bio.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Improving yield of 1-(Oxan-4-yl)propan-2-amine hydrochloride synthesis

An Application Scientist's Guide to Synthesizing 1-(Oxan-4-yl)propan-2-amine Hydrochloride

Welcome to the technical support center for the synthesis of 1-(Oxan-4-yl)propan-2-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Overview of the Primary Synthetic Route

The most common and efficient laboratory-scale synthesis of 1-(Oxan-4-yl)propan-2-amine is achieved through the reductive amination of 1-(oxan-4-yl)propan-2-one. This two-step, one-pot process involves the formation of an intermediate imine from the ketone and an ammonia source, which is then reduced in situ to the desired primary amine.[1][2] The final amine is typically converted to its hydrochloride salt to improve stability, crystallinity, and handling properties.

Caption: A logical workflow for troubleshooting low product yield.

Causality Analysis:

-

Inefficient Imine Formation: The reaction between the ketone and ammonia source is a reversible equilibrium. [1]To drive the reaction forward, water, the byproduct of the condensation, must be effectively managed.

-

Solution: The reaction is best performed at a slightly acidic pH (6-7). This protonates the ketone's carbonyl oxygen, making it more electrophilic, but avoids significant protonation of the amine nucleophile. You can also add a dehydrating agent like molecular sieves or magnesium sulfate to sequester water as it forms.

-

-

Side Reaction: Ketone Reduction: A major competing reaction is the direct reduction of the starting ketone to 1-(oxan-4-yl)propan-2-ol by the hydride reagent. [3]This is especially problematic if using a strong, non-selective reducing agent like sodium borohydride (NaBH₄).

-

Solution: Use a more selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose and is often the reagent of choice for reductive aminations. [4]* Poor Reducing Agent Activity: Hydride reagents can degrade upon exposure to moisture or over time.

-

Solution: Always use a fresh bottle of the reducing agent or one that has been stored properly in a desiccator. Adding the reagent in portions can also help maintain its effective concentration throughout the reaction.

-

-

Workup Losses: The amine free base may have some solubility in water. During extraction, an emulsion can form, leading to loss of product at the interface. Furthermore, if converting to the HCl salt, incomplete precipitation will lower the isolated yield.

-

Solution: Ensure the aqueous layer is saturated with NaCl before extraction to decrease the product's aqueous solubility. Perform multiple extractions with an organic solvent (e.g., DCM, EtOAc). When forming the salt, ensure the pH is sufficiently acidic (pH < 2) and provide adequate time at a low temperature for complete precipitation.

-

Question 2: My final product is impure. What are the common contaminants and how do I remove them?

The most common impurities are the starting ketone and the alcohol byproduct from ketone reduction.

-

Identifying Impurities: Use analytical techniques like ¹H NMR, LC-MS, or GC-MS to identify the contaminants.

-

1-(oxan-4-yl)propan-2-one (Ketone): Look for the characteristic carbonyl peak in the ¹³C NMR spectrum (~208-212 ppm) and the absence of an amine proton signal in the ¹H NMR.

-

1-(oxan-4-yl)propan-2-ol (Alcohol): Look for the characteristic carbinol proton signal (CH-OH) in the ¹H NMR spectrum (~3.5-4.0 ppm) and the hydroxyl proton.

-

-

Purification Strategies:

-

Acid-Base Extraction: Since your product is a basic amine, you can perform an acid-base wash during workup. Dissolve the crude product in an organic solvent like ethyl acetate. Wash with dilute aqueous HCl (e.g., 1M). The amine will be protonated and move to the aqueous layer, while the neutral ketone and alcohol impurities remain in the organic layer. Separate the layers, then basify the aqueous layer with NaOH or NaHCO₃ to deprotonate the amine, and re-extract it back into an organic solvent.

-

Recrystallization of the HCl Salt: The hydrochloride salt of your product is likely a crystalline solid. Recrystallization from a suitable solvent system (e.g., isopropanol/ether, ethanol/hexane) is an excellent method for removing less polar impurities like the starting ketone and alcohol.

-

Column Chromatography: If impurities persist, chromatography on silica gel can be used on the free base before salt formation. A gradient elution from ethyl acetate to a mixture of dichloromethane/methanol with a small amount of triethylamine (to prevent tailing) is a good starting point.

-

Frequently Asked Questions (FAQs)

Q: Which reducing agent is the best choice for this reaction?